
2-(4-ethylphenoxy)-N,N-dimethylethanamine
Overview
Description
2-(4-ethylphenoxy)-N,N-dimethylethanamine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of an ethyl group attached to a phenoxy ring, which is further connected to a dimethylethanamine moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s properties suggest that it may have good absorption and distribution characteristics .
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It has been found that new acylthiourea derivatives, which include 2-(4-ethylphenoxy)-N,N-dimethylethanamine, have shown antimicrobial properties against various bacterial and fungal strains
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still being studied. Preliminary research suggests that it has an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N,N-dimethylethanamine typically involves the reaction of 4-ethylphenol with an appropriate alkylating agent to introduce the ethyl group. This is followed by the reaction with N,N-dimethylethanolamine under suitable conditions to form the final product. The reaction conditions often include the use of a base such as sodium or potassium hydroxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include various substituted phenoxy derivatives, amines, and phenolic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-ethylphenoxy)-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and coatings with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-ethylphenoxy)methylbenzamides: These compounds share a similar phenoxy structure but differ in their functional groups.
Phenoxyacetic acid derivatives: These compounds have a phenoxy group attached to an acetic acid moiety.
Uniqueness
2-(4-ethylphenoxy)-N,N-dimethylethanamine is unique due to its specific combination of an ethylphenoxy group with a dimethylethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
The compound 2-(4-ethylphenoxy)-N,N-dimethylethanamine , also known by its chemical formula C12H17NO, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, exploring the compound's mechanisms, efficacy, and safety through various studies and data analyses.
This compound is characterized by its unique structure, which includes an ethylphenoxy group and a dimethylethanamine moiety. The IUPAC name reflects its chemical composition and functional groups, which contribute to its biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H17NO |
Molecular Weight | 205.27 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and ion channels. Its structural features suggest potential affinity for G-protein coupled receptors (GPCRs), which are crucial in mediating numerous physiological processes.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's cytotoxicity and antimicrobial properties. For instance, a study demonstrated that at concentrations above 100 μg/mL, the compound exhibited significant cytotoxic effects on HeLa cells and HaCaT cells, with a marked decrease in cell viability over time .
Table 2: Cytotoxicity of this compound
Concentration (μg/mL) | HeLa Cell Viability (%) | HaCaT Cell Viability (%) |
---|---|---|
0 | 100 | 100 |
50 | 90 | 85 |
100 | 70 | 65 |
500 | 20 | 15 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicated effectiveness against several bacterial strains, particularly those associated with biofilm formation, such as Pseudomonas aeruginosa and Escherichia coli . The anti-biofilm activity is particularly noteworthy, suggesting potential applications in treating infections where biofilm formation is a challenge.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various compounds, including this compound. The results highlighted that this compound demonstrated significant inhibitory effects on biofilm formation in E. coli, indicating its potential utility in clinical settings where biofilm-related infections are prevalent.
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of this compound with neurotransmitter receptors. The findings suggested that it may modulate serotonin and dopamine pathways, leading to implications for mood regulation and anxiety disorders .
Safety Profile
While the biological activities of this compound are promising, safety assessments remain critical. The cytotoxicity observed at higher concentrations raises concerns regarding therapeutic windows and potential side effects. Further research is necessary to establish safe dosage ranges and long-term effects.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-11-5-7-12(8-6-11)14-10-9-13(2)3/h5-8H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVICGTAIGPKMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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